molecular formula C16H15N5O2S B12029075 4-{[(E)-(2,3-Dimethoxyphenyl)methylidene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol

4-{[(E)-(2,3-Dimethoxyphenyl)methylidene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B12029075
M. Wt: 341.4 g/mol
InChI Key: WYMKVRPSHDYRMI-VCHYOVAHSA-N
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Description

4-{[(E)-(2,3-Dimethoxyphenyl)methylidene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives This compound is known for its unique chemical structure, which includes a triazole ring, a pyridine ring, and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(E)-(2,3-Dimethoxyphenyl)methylidene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol typically involves the condensation of 2,3-dimethoxybenzaldehyde with 4-amino-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol. The reaction is carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-{[(E)-(2,3-Dimethoxyphenyl)methylidene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-{[(E)-(2,3-Dimethoxyphenyl)methylidene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its ability to inhibit the growth of various microorganisms.

    Medicine: Explored for its potential therapeutic applications, including anticancer and anti-inflammatory properties. It has shown promise in inhibiting certain cancer cell lines and reducing inflammation in preclinical studies.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-{[(E)-(2,3-Dimethoxyphenyl)methylidene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[(E)-(2,3-Dimethoxyphenyl)methylidene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the 2,3-dimethoxy groups can enhance its solubility and stability, making it a valuable compound for various applications .

Properties

Molecular Formula

C16H15N5O2S

Molecular Weight

341.4 g/mol

IUPAC Name

4-[(E)-(2,3-dimethoxyphenyl)methylideneamino]-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C16H15N5O2S/c1-22-13-5-3-4-12(14(13)23-2)10-18-21-15(19-20-16(21)24)11-6-8-17-9-7-11/h3-10H,1-2H3,(H,20,24)/b18-10+

InChI Key

WYMKVRPSHDYRMI-VCHYOVAHSA-N

Isomeric SMILES

COC1=CC=CC(=C1OC)/C=N/N2C(=NNC2=S)C3=CC=NC=C3

Canonical SMILES

COC1=CC=CC(=C1OC)C=NN2C(=NNC2=S)C3=CC=NC=C3

Origin of Product

United States

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